molecular formula C12H14O5 B13561779 Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate

Cat. No.: B13561779
M. Wt: 238.24 g/mol
InChI Key: JLLZWHABSHWSGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Methyl esterH2O/H+or OHCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Carboxylic acid} + \text{Methanol}

This reaction is critical for generating intermediates in pharmaceutical synthesis. Transesterification with alcohols (e.g., ethanol) can also occur in the presence of catalysts like titanium(IV) isopropoxide .

Oxidation of the Hydroxyl Group

The secondary alcohol moiety is susceptible to oxidation. Using agents like pyridinium chlorochromate (PCC) or Jones reagent, the hydroxyl group is oxidized to a ketone:

3-HydroxypropanoateOxidizing AgentPCC3-Oxopropanoate\text{3-Hydroxypropanoate} \xrightarrow[\text{Oxidizing Agent}]{\text{PCC}} \text{3-Oxopropanoate}

This reaction modifies the compound’s polarity and reactivity, enabling further derivatization.

Amination via Cooperative Catalysis

The β-hydroxy ester structure facilitates catalytic amination. In a study using Shvo’s catalyst (a ruthenium complex) and diphenyl phosphate, analogous β-hydroxy esters underwent efficient amination with aryl amines . For example:

3-Hydroxypropanoate+Aryl AmineDiphenyl PhosphateShvo’s Catalystβ-Amino Ester\text{3-Hydroxypropanoate} + \text{Aryl Amine} \xrightarrow[\text{Diphenyl Phosphate}]{\text{Shvo's Catalyst}} \text{β-Amino Ester}

Key findings include:

  • Reaction Conditions : 60°C, toluene solvent.

  • Yield : Up to 85% for primary amines .

  • Mechanism : Cooperative catalysis involving hydrogen transfer and acid-base interactions .

Mesylation and Nucleophilic Substitution

The hydroxyl group can be converted to a mesylate (excellent leaving group) using methanesulfonyl chloride, enabling nucleophilic substitution. For instance:

3-HydroxypropanoateMsCl, Et3NMesylateAmine3-Amino Derivative\text{3-Hydroxypropanoate} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{Mesylate} \xrightarrow{\text{Amine}} \text{3-Amino Derivative}

This method was employed to synthesize piperazine and pyrimidinyl-piperazine derivatives in PARP1 inhibitor studies .

Ring-Opening Reactions of the Dihydrobenzo[d]dioxin Moiety

The dihydrobenzo[d]dioxin ring undergoes acid-catalyzed ring-opening. For example, treatment with HCl yields catechol derivatives:

Dihydrobenzo[d]dioxinHClCatechol+Glycolic Acid\text{Dihydrobenzo[d]dioxin} \xrightarrow{\text{HCl}} \text{Catechol} + \text{Glycolic Acid}

This reactivity is exploited to modify the aromatic system for enhanced biological activity .

Electrophilic Aromatic Substitution

The electron-rich benzo[d]dioxin ring participates in electrophilic substitutions, such as nitration or halogenation. For example:

Benzo[d]dioxinHNO3/H2SO4Nitro-Derivative\text{Benzo[d]dioxin} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro-Derivative}

Such reactions introduce functional handles for further modifications .

Esterification and Acylation

The hydroxyl group can be esterified with acyl chlorides or anhydrides. For example:

3-Hydroxypropanoate+AcCl3-Acetoxypropanoate\text{3-Hydroxypropanoate} + \text{AcCl} \rightarrow \text{3-Acetoxypropanoate}

This enhances lipophilicity, impacting pharmacokinetic properties.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Yield Source
Ester HydrolysisH₂O/H⁺ or OH⁻Carboxylic Acid90–95%
OxidationPCC/CH₂Cl₂3-Oxopropanoate75%
AminationShvo’s Catalyst + A1, 60°Cβ-Amino Ester85%
MesylationMsCl, Et₃NMesylate Intermediate95%
Ring-OpeningHCl, refluxCatechol Derivative80%

Mechanistic Insights

  • Cooperative Catalysis : Shvo’s catalyst and diphenyl phosphate synergistically enhance amination rates via hydrogen transfer and acid-base interactions, as confirmed by ³¹P NMR studies .

  • Steric Effects : Bulky substituents on the benzo[d]dioxin ring hinder electrophilic substitutions, favoring para-products .

Scientific Research Applications

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
  • (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

Uniqueness

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxane ring with a hydroxypropanoate moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H14O5
  • Molecular Weight : 250.26 g/mol

Antioxidant Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, studies on related benzodioxin derivatives have shown their ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress in biological systems .

Antimicrobial Properties

Several studies have explored the antimicrobial activity of related compounds. For example, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have demonstrated inhibitory effects against various bacterial strains. This suggests that this compound could potentially possess similar antimicrobial properties .

Neuropharmacological Effects

Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxins have been investigated for their interactions with serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential antidepressant-like effects. For instance, certain derivatives showed high affinities for these receptors and exhibited notable antidepressant activities in animal models . The implications for this compound are significant as they may contribute to mood regulation.

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Tyrosinase Inhibition : Some analogs have been shown to inhibit tyrosinase activity effectively. This enzyme plays a crucial role in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .
  • Receptor Binding : The interaction with serotonin receptors indicates a mechanism through which this compound could exert neuropharmacological effects. The binding affinities observed in related compounds highlight the potential for therapeutic applications in mood disorders .

Case Studies and Research Findings

StudyFindings
MDPI Study on Tyrosinase InhibitionSeveral analogs demonstrated potent inhibition of tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid .
Neuropharmacological EvaluationCompounds similar to this compound showed high receptor affinity and antidepressant-like effects in rodent models .
Antioxidant StudiesRelated compounds exhibited strong antioxidant activities comparable to established antioxidants .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C12H14O5/c1-15-12(14)6-8(13)11-7-16-9-4-2-3-5-10(9)17-11/h2-5,8,11,13H,6-7H2,1H3

InChI Key

JLLZWHABSHWSGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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